JHU-58
Description
Properties
CAS No. |
1632140-61-4 |
|---|---|
Molecular Formula |
C19H24N6O2 |
Molecular Weight |
368.441 |
IUPAC Name |
(R)-2-amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-(4-guanidinophenyl)propanamide |
InChI |
InChI=1S/C19H24N6O2/c20-15(10-13-6-8-14(9-7-13)24-19(22)23)18(27)25-16(17(21)26)11-12-4-2-1-3-5-12/h1-9,15-16H,10-11,20H2,(H2,21,26)(H,25,27)(H4,22,23,24)/t15-,16+/m1/s1 |
InChI Key |
JGVSHHWPQVGYRT-CVEARBPZSA-N |
SMILES |
N=C(N)NC1=CC=C(C[C@@H](N)C(N[C@H](C(N)=O)CC2=CC=CC=C2)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JHU-58; JHU 58; JHU58; |
Origin of Product |
United States |
Discovery and Initial Mechanistic Elucidation of Jhu 58
Identification of JHU-58 as a Small Molecule Agonist
This compound was identified as a peptidomimetic derived from Arg-Phe-NH2, functioning as a small molecule agonist of Mas-related gene C (MrgC) receptors. nih.gov This identification was part of efforts to develop small molecule-based agonists to assess the therapeutic potential of targeting Mrg receptors in rodent models. nih.gov
Receptor Specificity and Selectivity Profiling of this compound
Understanding the specific receptors that this compound interacts with is crucial for elucidating its biological role. Profiling revealed a preference for certain rodent Mrg receptor subtypes. nih.gov
Studies have demonstrated that this compound exhibits agonist activity at rodent MrgC and mouse MrgC11 receptors. nih.govjhu.edunih.govnih.gov In vitro experiments, such as FLIPR assays using cells transfected with rat MrgC and mouse MrgC11, were employed to measure this activity. nih.gov Data from these studies indicate that this compound can activate these specific receptors. nih.gov
Interactive Table 1: Agonist Activity of this compound at Rodent Mrg Receptors (Illustrative Data Structure - Specific values would require access to original research data)
| Receptor Subtype | Species | Assay Method | Agonist Activity (e.g., EC50) |
| MrgC | Rat | FLIPR assay (HEK293 or KNRK cells) | Data from research findings |
| MrgC11 | Mouse | FLIPR assay (HEK293 or KNRK cells) | Data from research findings |
Selectivity profiling is essential to differentiate this compound's activity at MrgC and MrgC11 from its potential interactions with other Mas-related GPCRs and non-Mrgpr targets. Research indicates that this compound displayed negligible agonist activity at human MrgX1. nih.govresearchgate.net This contrasts with other agonists, such as compound 1c, which selectively activated human MrgX1. nih.gov Furthermore, studies investigating the mechanism of action of this compound have explored its effects on specific ion channels, demonstrating selective inhibition of N-type high-voltage-activated (HVA) calcium channels in mouse dorsal root ganglion (DRG) neurons, but not L- or P/Q-type channels. nih.govnih.govresearchgate.netresearchgate.net This selectivity in ion channel modulation further distinguishes its mechanism from broader-acting compounds.
Agonist Activity at Rodent MrgC and MrgC11 Receptors
Early Evidence for this compound's Modulatory Role in Nociceptive Pathways
Early research provided evidence suggesting a role for this compound in modulating nociceptive pathways. This was primarily observed through its effects in animal models of pain.
Studies have shown that this compound attenuated neuropathic pain in both rats and mice. nih.govjhu.edu This effect was notably absent in knockout mice lacking a cluster of Mrg genes, including MrgC11, suggesting that the analgesic effect is dependent on the presence of these receptors. nih.govjhu.eduresearchgate.netnih.gov Intrathecal administration of this compound was found to inhibit both mechanical and heat hypersensitivity in rat models of spinal nerve ligation. researchgate.net The dose-dependent nature of this inhibition and its blockage by MrgC siRNA or a selective MrgC receptor antagonist further supported the MrgC-dependent action of this compound in modulating pain. researchgate.netnih.gov Additionally, this compound attenuated evoked excitatory postsynaptic currents in dorsal horn neurons in spinal cord slices from wild-type mice after peripheral nerve injury, but not in those from Mrg knockout mice, indicating a role in modulating synaptic transmission in pain pathways. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
Table 2: Effects of this compound in Rodent Pain Models (Illustrative Data Structure - Specific outcomes and statistical significance would require access to original research data)
| Animal Model | Species | Administration Route | Observed Effect | Mrg Dependence |
| Neuropathic Pain | Rat | Intrathecal | Attenuation of mechanical and heat hypersensitivity | Yes (blocked by MrgC siRNA/antagonist) |
| Neuropathic Pain | Mouse | Systemic/Intrathecal | Attenuation of neuropathic pain | Yes (lost in Mrg KO mice) |
| Trigeminal Neuropathic Pain | Mouse | Microinjection (subnucleus caudalis) | Inhibition of mechanical hypersensitivity | Yes (lost in Mrg KO mice) |
Molecular and Cellular Pharmacology of Jhu 58
Detailed Characterization of JHU-58's Receptor Binding Kinetics
While specific detailed binding kinetics such as K_d or B_max values for this compound binding directly to MrgC receptors were not explicitly found, studies confirm this compound acts as an agonist at MrgC11. nih.govresearchgate.netnih.gov this compound induces a dose-dependent decrease in high-voltage-activated calcium current (HVA I_Ca) in MrgC11-expressing DRG neurons. nih.gov This dose-dependent effect suggests a saturable binding interaction with the receptor. Furthermore, this compound induced the co-internalization of MrgC11 and μ-opioid receptors (MOR) in mouse DRG neurons cotransfected with Myc-MrgC11 and FLAG-MOR, indicating a functional interaction and receptor trafficking upon agonist binding. nih.gov
Intracellular Signaling Cascades Triggered by this compound Activation of Mrgprs
Activation of MrgC11 by this compound triggers intracellular signaling cascades in DRG neurons. nih.govresearchgate.net G protein-coupled receptors (GPCRs), including Mrgprs, typically signal through heterotrimeric G proteins (Gα, Gβ, and Gγ). nih.gov Ligand binding to the GPCR induces a conformational change, leading to the activation of the Gα subunit and subsequent downstream signaling. nih.gov
Role of Phospholipase C (PLC) in this compound Mediated Signaling
Research indicates a significant role for Phospholipase C (PLC) in the signaling pathway activated by this compound. The inhibition of HVA I_Ca induced by this compound in MrgC11-expressing DRG neurons was significantly reduced by pretreatment with a PLC inhibitor, U73122. nih.govnih.gov This suggests that PLC activation is a crucial step in the cascade initiated by this compound binding to MrgC11. Activation of Gαq/11 typically leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). nih.gov
Downstream Effectors and Secondary Messengers
Following PLC activation, the downstream effectors and secondary messengers involved in this compound signaling likely include DAG and IP3, which are products of PIP2 hydrolysis by PLC. nih.gov IP3 can lead to the release of intracellular calcium from endoplasmic reticulum stores, while DAG can activate protein kinase C (PKC). nih.gov Although not explicitly detailed for this compound, other Mrgprs coupling to Gαq/11 and activating PLC have been shown to utilize this pathway, leading to increased intracellular calcium and PKC activation. nih.govnih.gov Additionally, some Mrgprs, including MrgprC11, have been shown to utilize Gβγ signaling, which can also activate PLC, PKC, and PKA. nih.gov A partial reduction in this compound induced HVA I_Ca inhibition by a Gβγ blocker suggests a potential, though not exclusive, role for Gβγ subunits in this signaling cascade. nih.govnih.gov
This compound's Impact on Ion Channel Function in Sensory Neurons
This compound has a notable impact on the function of ion channels in sensory neurons, particularly on calcium channels. nih.govresearchgate.netresearchgate.net
Inhibition of High-Voltage-Activated (HVA) Calcium Current by this compound
A key finding is that this compound selectively and dose-dependently inhibits N-type, but not L- or P/Q-type, high-voltage-activated (HVA) calcium channels in native mouse dorsal root ganglion (DRG) neurons. nih.govresearchgate.netresearchgate.net HVA calcium channels play a crucial role in synaptic transmission and the presynaptic release of neurotransmitters. nih.govresearchgate.net The inhibition of these channels by this compound is MrgC-dependent. researchgate.net
The mechanism underlying this inhibition involves PLC-dependent pathways, as evidenced by the reduction of this compound's effect by a PLC inhibitor. nih.govnih.gov This inhibition appears to be voltage-independent. nih.gov While Gαi and Gαs pathways are not primarily involved, Gβγ subunits might contribute to this inhibition. nih.govnih.gov
The following table summarizes the effect of this compound on HVA I_Ca and the impact of signaling pathway inhibitors:
| Treatment | Effect on this compound induced HVA I_Ca Inhibition | Implication | Source |
| Vehicle | No significant reduction | Baseline | nih.govnih.gov |
| U73122 (PLC Inhibitor) | Significantly reduced | PLC involvement | nih.govnih.gov |
| U73343 (Inactive Analogue) | No significant reduction | Specificity of U73122 | nih.govnih.gov |
| Pertussis Toxin (Gαi Blocker) | No effect | Gαi not primarily involved | nih.govnih.gov |
| Cholera Toxin (Gαs Blocker) | No effect | Gαs not primarily involved | nih.govnih.gov |
| Gallein (Gβγ Blocker) | Partially reduced | Potential Gβγ involvement | nih.govnih.gov |
This inhibition of HVA calcium channels by this compound in sensory neurons is considered a potential cellular mechanism contributing to its effects. researchgate.net
Voltage-Independence of this compound-Induced HVA Calcium Current Inhibition
Studies investigating the effect of this compound on high-voltage-activated (HVA) calcium currents (ICa) in small-diameter dorsal root ganglion (DRG) neurons have revealed a mechanism that is, at least in part, voltage-independent. This compound, a dipeptide MrgC-selective agonist, has been shown to dose-dependently inhibit HVA ICa in native mouse DRG neurons. citeab.com This inhibition is primarily mediated through the selective blockade of N-type calcium channels (CaV2.2), with no significant effect observed on L- or P/Q-type channels. citeab.com
The intracellular signaling pathways involved in this compound-induced HVA ICa inhibition have been explored. Research indicates that the inhibition is significantly reduced by pretreatment with a phospholipase C (PLC) inhibitor, U73122. fishersci.pt Conversely, the inactive analog U73343 does not have this effect. fishersci.pt These findings suggest a role for the PLC pathway in mediating this compound's inhibitory action on calcium channels.
The following table summarizes the effect of various inhibitors on this compound-induced HVA ICa inhibition:
| Inhibitor | Pathway Targeted | Effect on this compound Inhibition of HVA ICa | Citation |
| U73122 | Phospholipase C (PLC) | Significantly reduced | fishersci.pt |
| U73343 | Inactive analog of U73122 | No effect | fishersci.pt |
| Gallein | Gβγ | Partially reduced | fishersci.pt |
| Pertussis Toxin (PTX) | Gαi | No effect | fishersci.pt |
| Cholera Toxin (CTX) | Gαs | No effect | fishersci.pt |
| Depolarizing Prepulse | Voltage-dependent Gβγ interaction | No effect | fishersci.pt |
Regulation of Mrgpr Activity by this compound
This compound's interaction with Mrgpr receptors extends beyond acute activation, influencing receptor trafficking and signaling over time. This regulation is particularly relevant in the context of developing tolerance to the effects of Mrgpr agonists.
Insights into Receptor Internalization and Desensitization
Acute treatment with this compound has been observed to induce the endocytosis of MrgC receptors from the cell membrane. nih.govwikipedia.orgciteab.com Following internalization, the receptors can be sorted back to the membrane for reinsertion. nih.govwikipedia.org This process is a common mechanism for regulating the responsiveness of G-protein-coupled receptors (GPCRs) to continued agonist stimulation.
However, chronic exposure to this compound leads to a different outcome. Prolonged treatment results in increased coupling of MrgC to β-arrestin-2. nih.govwikipedia.org Beta-arrestin-2 plays a critical role in both receptor desensitization, by uncoupling the receptor from G proteins, and in initiating internalization pathways. wikipedia.org This increased association with β-arrestin-2 under chronic this compound exposure contributes to the desensitization of the Mrgpr response. wikipedia.org Studies have also shown that acute treatment with JHU58 induced robust co-internalization of MrgC11 and μ-opioid receptors (MOR) in mouse DRG neurons co-transfected with both receptors, with internalized receptors largely colocalized in intracellular vesicle-like structures. cenmed.com
Potential Role of Ubiquitin-mediated Receptor Degradation
Chronic exposure to this compound not only increases β-arrestin-2 coupling but also leads to the ubiquitination and subsequent degradation of MrgC receptors. nih.govwikipedia.orgciteab.com Ubiquitination is a process where ubiquitin molecules are attached to a protein, often marking it for degradation via the proteasome or lysosome. In the case of MrgC, increased ubiquitination following chronic this compound treatment correlates with a significant downregulation of MrgC on the cell surface. citeab.com The ubiquitinated receptors are primarily targeted to lysosomes for degradation. citeab.com
Experimental evidence supporting the role of ubiquitin-mediated degradation in the effects of chronic this compound exposure comes from studies using inhibitors of the ubiquitination pathway. Pretreatment with TAK-243 (MLN7243), a small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), has been shown to prevent the increased ubiquitination and downregulation of surface MrgC induced by prolonged this compound exposure in vitro. wikipedia.orgciteab.com Importantly, inhibiting ubiquitin-mediated receptor degradation with TAK-243 has been demonstrated to attenuate the development of tolerance to this compound's effects in animal models. nih.govwikipedia.org This highlights the significant role of this degradation pathway in mediating the reduced responsiveness observed after repeated this compound administration. nih.govwikipedia.org
The following table illustrates the impact of chronic this compound exposure and UAE inhibition on MrgC ubiquitination and surface expression:
| Treatment | MrgC Ubiquitination Level (Relative) | Surface MrgC Expression (Relative) | Citation |
| Control | Baseline | High | citeab.com |
| Chronic this compound Exposure | Increased | Downregulated | citeab.com |
| Chronic this compound + TAK-243 | Decreased (compared to this compound alone) | Prevention of downregulation | citeab.com |
Note: Relative levels are based on research findings where data were often normalized to control or maximum levels.
Neurobiological Investigations of Jhu 58 S Action in Animal Models
In vivo Studies on JHU-58's Effects on Neuropathic Pain Attenuation
In vivo studies have demonstrated that intrathecal administration of this compound can inhibit both mechanical and heat hypersensitivity in rodent models of neuropathic pain, such as rats with spinal nerve ligation (SNL) and mice with chronic constriction injury (CCI) of the sciatic nerve or trigeminal nerve injury. nih.govresearchgate.net The pain inhibition induced by intrathecal this compound in SNL rats was found to be dose-dependent. nih.gov Furthermore, microinjection of this compound into the ipsilateral subnucleus caudalis in a mouse model of trigeminal neuropathic pain inhibited mechanical hypersensitivity in wild-type mice but not in Mrg-cluster gene knockout (Mrg KO) mice. nih.gov this compound also attenuated the frequency of miniature excitatory postsynaptic currents (mEPSCs) in medullary dorsal horn neurons of mice after trigeminal nerve injury and in lumbar spinal dorsal horn of mice after SNL. nih.gov
The following table summarizes key findings from in vivo studies on this compound's effects:
| Animal Model | Pain Modality Tested | This compound Administration Route | Observed Effect | Citation |
| Rat SNL | Mechanical, Heat | Intrathecal | Inhibited hypersensitivity (dose-dependent) | nih.govresearchgate.net |
| Mouse Sciatic CCI | Mechanical | Intrathecal | Reduced increased paw withdrawal frequencies in wild-type, not Mrg KO mice | nih.gov |
| Mouse Trigeminal Nerve Injury | Mechanical | Microinjection (subnucleus caudalis) | Inhibited mechanical hypersensitivity in wild-type, not Mrg KO mice | nih.gov |
| Mouse Trigeminal Nerve Injury | Synaptic Transmission | Intramedullary | Attenuated mEPSC frequency in medullary dorsal horn neurons | nih.gov |
| Mouse SNL | Synaptic Transmission | Intrathecal | Attenuated mEPSC frequency in lumbar spinal dorsal horn neurons | nih.gov |
| Rat SNL | Mechanical | Intrathecal | Attenuated mechanical hyperalgesia to noxious pinprick stimuli | nih.gov |
| Rat SNL | Heat | Intrathecal | Alleviated heat hypersensitivity ipsilaterally, induced heat antinociception contralaterally | nih.gov |
Cellular Specificity of this compound's Action in Dorsal Root Ganglion (DRG) Neurons
MrgC receptors are specifically located in small-diameter DRG neurons. nih.govjhu.edu Investigations into the cellular specificity of this compound's action have utilized calcium imaging techniques in cultured DRG neurons from wild-type and Mrg KO mice. nih.gov Bath application of this compound induced a transient increase in intracellular calcium concentration ([Ca2+]i) in cultured DRG neurons from wild-type mice, similar to the effect of BAM8-22, another MrgC agonist. nih.gov Importantly, this compound did not induce an increase in [Ca2+]i in DRG neurons from Mrg KO mice, indicating its action is dependent on Mrg receptors. nih.gov Further studies in HEK-293 cells transfected with different Mrg subtypes showed that this compound selectively induced a transient increase in [Ca2+]i in cells expressing mouse MrgC11 or rat rMrgC, but not in cells transfected with other Mrg subtypes like MrgA3. nih.gov These findings suggest that this compound acts as a selective MrgC agonist. nih.gov
JHU58 has also been shown to dose-dependently inhibit high-voltage-activated (HVA) calcium currents in native mouse DRG neurons. nih.govresearchgate.net This inhibition is selective for N-type calcium channels, as pretreatment with an N-type channel antagonist (ω-conotoxin GVIA) completely blocked JHU58's inhibitory effect on HVA ICa, while antagonists for L- or P/Q-type channels did not. nih.govresearchgate.net
Co-expression Analysis of MrgC11 and MrgA3-eGFP(+) in DRG Neurons
To identify the subset of DRG neurons expressing the MrgC11 receptor, researchers have utilized a BAC transgenic mouse model expressing enhanced green fluorescent protein (eGFP) under the control of the MrgA3 promoter (MrgA3-eGFP-wild-type mice). nih.gov Studies have shown that MrgA3 largely colocalizes with MrgC11 in mouse DRG. nih.govresearchgate.net By using MrgA3-eGFP-wild-type mice, researchers were able to prospectively identify eGFP+ neurons, which are highly likely to express MrgC11, for electrophysiological recordings. nih.gov JHU58 was found to inhibit HVA ICa in eGFP+ DRG neurons from MrgA3-eGFP-wild-type mice (which co-express MrgC11) but not in those from MrgA3-eGFP-Mrg KO mice. nih.gov This further supports the MrgC11-dependent action of JHU58. nih.gov
Genetic Validation of this compound's Target Engagement
Genetic approaches have been crucial in validating MrgC as the primary target of this compound in vivo. nih.govjhu.eduresearchgate.net
Analysis in Mrg Gene Knockout Mice Lacking MrgC11
Studies using Mrg-cluster gene knockout (Mrg KO) mice, which lack a cluster of Mrg genes including MrgC11, have provided strong evidence for the MrgC dependence of this compound's analgesic effects. nih.govjhu.eduresearchgate.net In these Mrg KO mice, the efficacy of this compound in inhibiting neuropathic pain manifestations was significantly reduced or lost compared to wild-type mice. nih.govjhu.eduresearchgate.net For instance, intrathecal JHU58 failed to reduce increased paw withdrawal frequencies in Mrg KO mice after sciatic CCI. nih.gov Similarly, microinjection of JHU58 into the subnucleus caudalis did not inhibit mechanical hypersensitivity in Mrg KO mice after trigeminal nerve injury. nih.gov The inhibition of evoked excitatory postsynaptic currents (eEPSCs) in substantia gelatinosa (SG) neurons by JHU58, observed in wild-type mice after peripheral nerve injury, was absent in Mrg KO mice. nih.govresearchgate.netmedkoo.com
Implications for Receptor-Specific Mechanism of Action
The consistent lack of this compound efficacy in Mrg KO mice across different pain models and experimental readouts strongly implies that this compound exerts its analgesic effects predominantly through the activation of MrgC receptors, particularly MrgC11 in mice. nih.govnih.govjhu.eduresearchgate.net This genetic validation underscores a receptor-specific mechanism of action for this compound, highlighting MrgC as a key molecular target for pain attenuation. nih.govnih.govjhu.edu
Contributions to the Understanding of Nociceptive Plasticity
The research on this compound and its interaction with MrgC receptors has contributed to the understanding of nociceptive plasticity, which refers to the changes in the nervous system that contribute to the development and maintenance of chronic pain. sleepandpainjhu.comjhu.edu By demonstrating that MrgC agonism can inhibit neuropathic pain and modulate synaptic transmission in the spinal dorsal horn, these studies suggest a potential mechanism by which activation of MrgC receptors can counteract maladaptive plasticity in pain pathways. nih.govnih.govresearchgate.net The finding that JHU58 attenuates excitatory inputs onto postsynaptic dorsal horn neurons suggests a role for MrgC activation in modulating synaptic strength and excitability in pain processing circuits. nih.govnih.govresearchgate.net Furthermore, the selective inhibition of N-type calcium channels by JHU58 in DRG neurons, which are crucial for neurotransmitter release, provides a cellular mechanism that could underlie the observed reduction in excitatory postsynaptic currents and pain attenuation. nih.govresearchgate.net These findings contribute to the broader understanding of how targeting specific receptors on primary sensory neurons can influence central pain processing and potentially reverse or mitigate aspects of nociceptive plasticity in chronic pain states. nih.govnih.govresearchgate.net
Advanced Research Methodologies and Techniques in Jhu 58 Studies
Electrophysiological Approaches for Assessing Ion Channel Modulation
Electrophysiology, particularly patch-clamp recording, has been instrumental in characterizing the effects of JHU-58 on neuronal excitability and ion channel function. This technique allows for the precise measurement of electrical currents across cell membranes, providing direct evidence of how this compound modulates ion channel activity.
Patch-Clamp Recordings in Isolated DRG Neurons
Patch-clamp recordings in isolated DRG neurons have been a cornerstone in the study of this compound. Researchers have utilized this technique to directly assess the impact of this compound on the electrical properties of these sensory neurons. To facilitate the identification of neurons expressing the target receptor, studies have often employed genetically modified mice, such as MrgA3-eGFP-wild-type mice, where MrgA3 expression (which largely colocalizes with MrgC11 in mouse DRG neurons) is marked by Green Fluorescent Protein (GFP) unirioja.esaging-us.commdpi.com. This allows for targeted patch-clamp recordings from MrgC-expressing neurons. The application of this compound to these isolated neurons enables the measurement of changes in various ion currents, providing insights into the immediate cellular responses mediated by MrgC activation.
Analysis of Calcium Currents (HVA ICa)
A key focus of electrophysiological studies on this compound has been the analysis of high-voltage-activated calcium currents (HVA ICa). HVA calcium channels play a critical role in neuronal function, including neurotransmitter release. Patch-clamp experiments have demonstrated that this compound significantly inhibits HVA ICa in small-diameter DRG neurons unirioja.esaging-us.commdpi.comjhu.edu. This inhibition has been shown to be dose-dependent aging-us.comjhu.edu. Further analysis using pharmacological tools has revealed that this compound selectively inhibits N-type HVA calcium channels, while having no significant effect on L- or P/Q-type calcium channels aging-us.comjhu.edu. Investigations into the intracellular signaling pathways involved have indicated that the inhibition of HVA ICa by this compound is, at least in part, mediated by phospholipase C (PLC)-dependent mechanisms, as evidenced by the reduction of this effect in the presence of PLC inhibitors like U73122 unirioja.esaging-us.com. Conversely, blocking Gαi or Gαs pathways with pertussis toxin (PTX) and cholera toxin (CTX) did not have an effect, suggesting a mechanism independent of these specific G protein subunits unirioja.es.
Molecular Biology Techniques for Receptor and Pathway Analysis
Molecular biology techniques have been crucial for understanding the role of the MrgC receptor in mediating this compound's effects and for dissecting the downstream signaling pathways involved.
Gene Knockout and Transgenic Animal Model Generation
The use of gene knockout and transgenic animal models has been fundamental in confirming the MrgC-dependent actions of this compound. Mrg-cluster gene knockout (Mrg KO) mice, lacking the MrgC receptor, have been utilized to demonstrate that the effects of this compound are abrogated in the absence of the receptor aging-us.commdpi.comjhu.edu. For instance, this compound failed to attenuate evoked excitatory postsynaptic currents in substantia gelatinosa (SG) neurons in spinal cord slices from Mrg KO mice, unlike in wild-type mice mdpi.comjhu.edu. Similarly, the pain inhibitory effects of this compound observed in behavioral studies were lost in Mrg KO mice, providing strong evidence for the necessity of the MrgC receptor for this compound's activity. Transgenic models, such as the MrgA3-eGFP mice, while primarily used for identifying specific neuronal populations for electrophysiological studies, also fall under this category by enabling the visualization and targeting of cells expressing the receptor of interest unirioja.esaging-us.commdpi.com.
Reporter Gene Systems for Signaling Pathway Activation
Reporter gene systems have been employed to monitor signaling pathway activation downstream of MrgC receptor engagement by this compound. Although specific detailed examples of reporter gene assays directly linked to this compound were not extensively highlighted in the search results beyond the use of GFP as a marker in transgenic mice unirioja.esaging-us.commdpi.com, the principle involves coupling the activation of a specific signaling pathway to the expression of a readily detectable reporter protein (e.g., luciferase, fluorescent proteins, or enzymes like β-galactosidase). This allows researchers to indirectly measure the activity of intracellular pathways triggered by this compound binding to MrgC. For example, if MrgC activation is hypothesized to stimulate a particular transcription factor, a reporter construct containing binding sites for that factor upstream of a reporter gene can be used.
Imaging Techniques for Cellular Dynamics and Receptor Localization
Imaging techniques play a crucial role in visualizing the cellular localization and dynamic behavior of receptors and other cellular components in response to compound treatment. While specific studies detailing the use of all these techniques with this compound were not extensively found in the reviewed literature, the general principles and applications of these methods are highly relevant to understanding how compounds like this compound might exert their effects at the cellular level. Johns Hopkins University, where research potentially involving compounds like this compound is conducted, is known for its advanced imaging capabilities, including various optical imaging technologies, fluorescence and tomographic microscopy, and image analysis techniques Current time information in Baltimore, MD, US.dntb.gov.uaescholarship.org.
Live-Cell Imaging with Fluorescently Tagged Receptors
Live-cell imaging with fluorescently tagged receptors allows for the real-time monitoring of receptor trafficking, localization, and conformational changes within living cells. This technique is invaluable for studying the dynamic interactions between a compound and its target receptor in a physiological context. By tagging receptors with fluorescent proteins, researchers can track their movement to and from the cell membrane, their clustering, and their co-localization with other proteins upon compound binding. While direct research findings on this compound using this specific technique were not identified in the provided search results, live-cell imaging with fluorescently tagged receptors is a standard method that could be applied to investigate the cellular dynamics of receptors modulated by this compound. The ability to perform time-lapse and super-resolution imaging of multiple fluorophores in living cells and tissues is a capability available in advanced imaging centers.
High-Content Imaging for Cellular Phenotypes
High-content imaging (HCI) enables the automated acquisition and analysis of large numbers of images from cells, allowing for the quantitative assessment of various cellular phenotypes in response to compound treatment. This technique can capture complex morphological changes, redistribution of cellular components, and activation of signaling pathways across a cell population. HCI is particularly useful for screening compounds and identifying those that induce specific cellular effects. It can identify cell subpopulations based on phenotype-specific morphological descriptors. Although specific high-content imaging data for this compound was not present in the search results, HCI is a powerful tool that could be utilized to characterize the phenotypic effects of this compound on cells, providing insights into its potential mechanisms of action by analyzing numerous parameters simultaneously.
Biochemical and Proteomic Approaches
Biochemical and proteomic approaches are essential for dissecting the molecular interactions and signaling events influenced by a chemical compound. These techniques provide detailed information about protein-protein interactions, protein modifications, and pathway activation. Johns Hopkins University has strong research programs in biochemistry and proteomics, utilizing various techniques for analyzing protein structure, function, and interactions.
Co-immunoprecipitation and Western Blotting for Protein-Protein Interactions
Co-immunoprecipitation (Co-IP) is a widely used technique to investigate protein-protein interactions in the context of a living cell or organism. This method involves using an antibody to isolate a target protein from cell lysate, and then checking if other proteins are pulled down with it, indicating a physical interaction. Western blotting is typically used subsequent to Co-IP to detect and identify the interacting proteins.
Research has indicated the use of this compound in studies examining receptor oligomerization. Specifically, Co-IP was employed to investigate the interaction between FLAG-tagged μ-opioid receptor (FLAG-MOR) and the C-terminal domain (CTD). This demonstrates that Co-immunoprecipitation, coupled with Western blotting for detection, has been a relevant technique in studies involving this compound to understand its influence on protein complexes, such as receptor interactions.
Future Directions and Emerging Research Avenues for Jhu 58 and Mrgprs
Elucidation of Comprehensive Mrgpr Signaling Networks Beyond Canonical Pathways
While Mrgprs are known to couple with various G protein subunits, including Gαq/11, Gαi/o, and Gβγ, and activate downstream effectors such as phospholipase C (PLC) and protein kinase A (PKA), a comprehensive understanding of their complete signaling networks remains an area of active research researchgate.netnih.govmdpi.com. Future studies could focus on mapping the intricate intracellular cascades initiated by Mrgpr activation, potentially identifying novel downstream targets and interacting proteins. This includes exploring signaling events that may occur from different cellular compartments beyond the plasma membrane, a concept known as 'location bias' in GPCR signaling stanford.edu. Understanding these comprehensive networks is crucial for fully appreciating the physiological roles of Mrgprs and how compounds like JHU-58 exert their effects. Research is needed to determine if Mrgpr activation influences other signaling pathways or interacts with other receptor systems, potentially through transactivation or allosteric modulation.
Exploration of this compound's Modulatory Effects on Other Neuronal Functions
Although this compound has been primarily studied for its analgesic effects related to neuropathic pain and its interaction with MrgprC in sensory neurons researchgate.netnih.govnih.gov, Mrgprs are also expressed in other neuronal populations and tissues, including the enteric nervous system and mast cells researchgate.netpnas.organnualreviews.orgresearchgate.net. Future research could investigate whether this compound or its derivatives have modulatory effects on other neuronal functions mediated by Mrgprs, such as itch sensation, neurogenic inflammation, or even functions in the central nervous system researchgate.netannualreviews.orgresearchgate.netnih.gov. Given the expression of some Mrgprs in non-neuronal tissues like mast cells, exploring potential effects of this compound on immune cell function and neuroimmune interactions could also be a fruitful area of study researchgate.netresearchgate.netfrontiersin.org.
Investigation of Structural-Activity Relationships (SAR) for this compound Derivatives
The observation that this compound is active at rodent MrgprC but not human MRGPRX1 highlights the importance of understanding the structural determinants of Mrgpr subtype specificity researchgate.netnih.gov. Future research should focus on detailed structural-activity relationship (SAR) studies of this compound and its analogues to identify the key chemical moieties responsible for its activity at rodent MrgprC and to guide the design of novel compounds with improved potency and, importantly, activity at human MRGPRX1 researchgate.netnih.govmdpi.comresearchgate.netoup.com. This could involve synthesizing a library of this compound derivatives with systematic modifications and evaluating their activity across different Mrgpr subtypes and species. Advances in computational modeling and structural biology, such as cryo-EM, could aid in understanding the binding pockets of different Mrgprs and facilitate the rational design of selective ligands jensenlab.org.
Development of Novel Mrgpr Ligands as Research Probes
The development of selective and potent ligands is essential for dissecting the specific roles of individual Mrgpr subtypes in complex biological systems jensenlab.org. Building upon the knowledge gained from SAR studies of this compound and other Mrgpr ligands like BAM8-22 and chloroquine, future efforts should aim to develop a diverse panel of novel Mrgpr ligands, including agonists, antagonists, and allosteric modulators, that are highly selective for specific Mrgpr subtypes across different species pnas.organnualreviews.orgjensenlab.orgpnas.orgguidetopharmacology.orgunc.edugdvdc.com. These novel ligands would serve as invaluable research probes to further elucidate the physiological and pathophysiological functions of Mrgprs in various contexts, including pain, itch, and inflammation researchgate.netannualreviews.orgresearchgate.netnih.gov. Fluorescent ligands could also be developed to enable real-time imaging and tracking of Mrgpr activation and localization jensenlab.org.
Integration with Systems Biology Approaches to Model Nociceptive Circuits
Mrgprs are expressed in specific subpopulations of sensory neurons that are involved in nociception and pruriception pnas.organnualreviews.orgresearchgate.netnih.govpnas.org. To fully understand the impact of Mrgpr activation by compounds like this compound on pain and itch signaling, future research should integrate pharmacological studies with systems biology approaches google.com. This could involve developing computational models of nociceptive circuits that incorporate the expression patterns, signaling pathways, and functional properties of different Mrgpr subtypes google.com. Such models could help predict how Mrgpr-targeted therapies might modulate pain transmission at the network level and identify potential points of intervention. Combining '-omics' data (genomics, transcriptomics, proteomics) with functional studies could provide a more holistic view of Mrgpr involvement in sensory processing hopkinsmedicine.org.
Comparative Analysis of this compound with Endogenous Mrgpr Ligands
Several endogenous ligands for Mrgprs have been identified, including peptides like BAM8-22 and neuropeptide FF, as well as non-peptide molecules like β-alanine and bile acids researchgate.netnih.govmdpi.compnas.organnualreviews.orgjensenlab.orgpnas.orggdvdc.com. A comparative analysis of the pharmacological profiles, signaling properties, and in vivo effects of this compound with these endogenous ligands could provide valuable insights into the physiological roles of Mrgpr activation and how exogenous ligands might modulate these processes researchgate.netnih.govnih.govnih.govmdpi.compnas.orgjensenlab.orgpnas.orggdvdc.com. Understanding the similarities and differences in the mechanisms of action between this compound and endogenous ligands could also inform the development of more physiologically relevant therapeutic strategies.
Role of Receptor Post-Translational Modifications in this compound Activity
Post-translational modifications (PTMs) of GPCRs, such as phosphorylation, glycosylation, and palmitoylation, can significantly influence receptor expression, localization, signaling, and interaction with other proteins hopkinsmedicine.org. Future research could investigate the role of PTMs in regulating Mrgpr function and how these modifications might affect the activity of ligands like this compound. Understanding how PTMs influence Mrgpr-ligand interactions and downstream signaling could reveal novel mechanisms of receptor modulation and identify potential targets for therapeutic intervention. Techniques like mass spectrometry-based proteomics could be employed to identify and characterize the PTMs of relevant Mrgpr subtypes in different physiological and pathological states hopkinsmedicine.org.
Q & A
What is the molecular mechanism of JHU-58 in modulating neuropathic pain?
Level : Basic
Answer :
this compound is a dipeptide agonist of the MrgC receptor, which modulates neuropathic pain by attenuating excitatory postsynaptic currents in substantia gelatinosa (SG) neurons. Key methodologies to confirm this mechanism include:
- In vivo spinal nerve ligation (SNL) models : Assess mechanical/thermal hypersensitivity in rats post-ligation, comparing pre- and post-treatment responses .
- Electrophysiological recordings : Measure evoked currents in SG neurons of wild-type vs. MrgC knockout mice to isolate receptor-specific effects .
- Behavioral assays : Quantify withdrawal thresholds to mechanical stimuli (e.g., von Frey filaments) and thermal stimuli (e.g., Hargreaves test) .
How do researchers design experiments to evaluate this compound's efficacy in neuropathic pain models?
Level : Basic
Answer :
Experimental design should incorporate:
- Animal models : L5 spinal nerve ligation (SNL) in rodents to induce neuropathic pain, with sham-operated controls .
- Dose-response studies : Administer this compound at varying concentrations (e.g., 1–10 mg/kg) to establish therapeutic windows .
- Blinded behavioral assessments : Use automated systems to eliminate observer bias in measuring hypersensitivity .
- Negative controls : Include MrgC knockout mice to confirm target specificity .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups .
What are common contradictions in this compound's reported pharmacological effects, and how are they resolved?
Level : Advanced
Answer :
Contradictions may arise from:
- Species-specific differences : Murine vs. rat models may show divergent MrgC expression levels. Resolve via cross-species qPCR and receptor localization studies .
- Variability in injury models : SNL vs. chronic constriction injury (CCI) may yield differing efficacy. Use meta-analysis to identify model-dependent trends .
- Inconsistent electrophysiological data : Standardize recording protocols (e.g., clamp voltage, stimulus duration) and normalize data to baseline activity .
How can researchers optimize dosing protocols for this compound in chronic pain studies?
Level : Advanced
Answer :
Optimization strategies include:
- Pharmacokinetic profiling : Measure plasma half-life and blood-brain barrier penetration via LC-MS/MS in serial blood/brain samples post-administration .
- Time-course experiments : Administer this compound at staggered intervals post-SNL to identify the therapeutic window .
- Dose-escalation trials : Monitor adverse effects (e.g., motor impairment) using rotarod tests to define maximum tolerated doses .
What methodologies validate this compound's selectivity for MrgC receptors over related GPCRs?
Level : Basic
Answer :
Selectivity validation involves:
- Receptor binding assays : Compare this compound’s affinity for MrgC vs. MRGPRX family receptors using radioligand displacement .
- Knockout models : Test this compound in MrgC⁻/⁻ mice; absence of efficacy confirms target specificity .
- Functional assays : Measure cAMP or calcium flux in cells expressing MrgC vs. off-target receptors .
How can this compound's effects be integrated with other pain modulation pathways?
Level : Advanced
Answer :
Integration requires:
- Systems biology approaches : Use RNA-seq or proteomics to map this compound’s impact on pain-related pathways (e.g., opioid, TRPV1) .
- Co-administration studies : Combine this compound with existing analgesics (e.g., gabapentin) to assess synergistic effects via isobolographic analysis .
- Network pharmacology : Build interaction networks linking MrgC to downstream effectors (e.g., NMDA receptors) using tools like STRING or Cytoscape .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
